A Comprehensive Technical Guide to the Solubility of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate in Organic Solvents
A Comprehensive Technical Guide to the Solubility of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate in Organic Solvents
Introduction
Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is a polysubstituted aromatic ester with a molecular formula of C₁₁H₁₂ClFO₃ and a molecular weight of 246.66 g/mol [1]. Its structure, featuring a benzene ring with chloro, fluoro, isopropoxy, and methyl ester functional groups, suggests its potential as an intermediate in the synthesis of high-value products, possibly in the pharmaceutical or agrochemical industries[2]. The arrangement of these functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and solubility, which are critical for its application[2].
In the realm of drug development and chemical process design, understanding the solubility of a compound in various organic solvents is of paramount importance. Solubility data is crucial for tasks such as reaction medium selection, crystallization process design for purification, and formulation of liquid dosage forms[3][4]. Poor solubility can lead to challenges in bioavailability, unpredictable results in in vitro testing, and increased development costs[4]. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and theoretically model the solubility of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate in organic solvents.
Physicochemical Properties of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₂ClFO₃ | [1] |
| Molecular Weight | 246.66 g/mol | [1] |
| LogP | 3.0529 (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
The predicted LogP value of 3.0529 suggests that the compound is lipophilic and will likely exhibit better solubility in organic solvents than in water[1][5]. The presence of polar functional groups like the ester and the halogens, however, will influence its solubility in polar organic solvents. The general principle of "like dissolves like" will be a guiding factor in solvent selection for solubility studies[6].
Experimental Determination of Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[7][8]. This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute. When combined with a gravimetric finish, this approach offers high accuracy and is considered a "gold standard" method[3][9].
Experimental Workflow: Shake-Flask Method with Gravimetric Analysis
Caption: Experimental workflow for solubility determination using the shake-flask and gravimetric methods.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate to a series of glass vials or flasks, each containing a precisely known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution[10].
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled to within ±0.1 °C.
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration remains constant[10].
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature bath for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove all undissolved solid particles[10].
-
-
Gravimetric Quantification:
-
Transfer the filtered aliquot to a pre-weighed, dry evaporating dish[3].
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved[3].
-
The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or as a mole fraction (x).
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
-
To express solubility as a mole fraction, the masses of the solute and solvent in the aliquot need to be determined, which requires knowing the density of the solvent at the experimental temperature.
-
Thermodynamic Modeling of Solubility Data
Once experimental solubility data at different temperatures is obtained, thermodynamic models can be used to correlate the data and to calculate important thermodynamic parameters of the dissolution process. This provides deeper insights into the solute-solvent interactions.
Data Flow for Thermodynamic Modeling
Caption: Data flow from experimental solubility measurements to thermodynamic modeling and parameter calculation.
Key Thermodynamic Models
-
The Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate experimental solubility data with temperature. It is represented as[11][12]:
ln(x) = A + (B / T) + C * ln(T)
Where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are the model parameters obtained by fitting the experimental data. A and B are related to the non-ideality of the solution, while C reflects the effect of temperature on the fusion enthalpy[13].
-
-
The van't Hoff Equation: This model describes the relationship between solubility and temperature and allows for the calculation of the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)[12][14]. The equation is:
ln(x) = a + (b / T)
Where 'a' and 'b' are the model parameters. The enthalpy and entropy of dissolution can be calculated as follows[14]:
ΔH° = -b * R ΔS° = a * R
Where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). The Gibbs free energy is then calculated by:
ΔG° = ΔH° - TΔS°
-
The Buchowski-λh (lambda h) Equation: This is another useful model for correlating solubility data, especially for non-ideal solutions. The equation is given by[11][12]:
ln[1 + (λ * (1-x)) / x] = λh * [(1/T) - (1/T_m)]
Where:
-
λ and h are the model parameters.
-
T_m is the melting temperature of the solute.
-
Data Interpretation and Application
The solubility data, once collected and modeled, provides invaluable information for various applications:
-
Solvent Selection: A table of solubility values in different organic solvents at various temperatures allows for the selection of an optimal solvent for reactions, extractions, or crystallizations.
-
Process Optimization: Understanding the temperature dependence of solubility is critical for designing and optimizing crystallization processes to maximize yield and purity.
-
Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a key factor in developing liquid formulations.
-
Thermodynamic Insights: The calculated thermodynamic parameters (ΔH°, ΔS°, ΔG°) provide insight into the dissolution process. A positive ΔH° indicates an endothermic dissolution process where solubility increases with temperature. A positive ΔS° suggests an entropy-driven process[14].
Conclusion
While specific solubility data for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is not yet widely published, this guide provides a robust framework for its experimental determination and thermodynamic modeling. By employing the shake-flask method with gravimetric analysis, researchers can obtain high-quality, reliable solubility data. Subsequent correlation of this data with established thermodynamic models like the Apelblat, van't Hoff, and Buchowski-λh equations will not only allow for accurate prediction of solubility at different temperatures but also provide fundamental insights into the thermodynamic properties of the dissolution process. This knowledge is essential for the efficient development and application of this and other novel chemical compounds in various scientific and industrial fields.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9 | Benchchem [benchchem.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. CAS 153203-53-3: methyl 3-chloro-5-methylbenzoate [cymitquimica.com]
- 6. chem.ws [chem.ws]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. msesupplies.com [msesupplies.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pub.vito.be [pub.vito.be]
- 14. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
